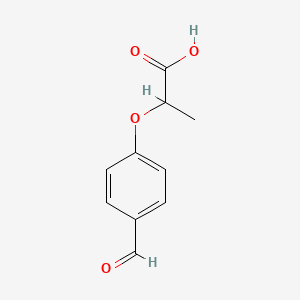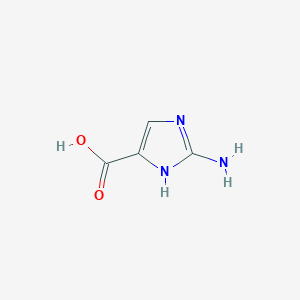
2-(4-Formylphenoxy)propanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 2-(4-Formylphenoxy)propanoic acid involves multiple steps, including reactions with thionyl chloride, condensation with pyrrolidine, and further reactions with acetone, chloroform, and NaOH to achieve the desired product. These processes yield compounds with related structures and functionalities, highlighting the versatility of synthetic approaches for this class of compounds (Zhang Dan-shen, 2009).
Molecular Structure Analysis
Crystal structure and stereochemistry analyses provide detailed insights into the molecular structure of derivatives of 2-(4-Formylphenoxy)propanoic acid. X-ray single crystal diffraction analysis is a common method used to determine these aspects, offering a glimpse into the compound's detailed arrangement and its implications for reactivity and properties (Lei Chen et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 2-(4-Formylphenoxy)propanoic acid derivatives are diverse, including cyclization to form thiadiazole derivatives, showcasing the compound's reactivity and potential for generating biologically active molecules with significant antimicrobial activities (M. Noolvi et al., 2016).
Physical Properties Analysis
The synthesis and characterization of derivatives reveal information about their physical properties, including solubility, melting points, and stability. Such studies are essential for understanding the practical applications and handling of these compounds (D. Mustafi et al., 1993).
Chemical Properties Analysis
The chemical properties of 2-(4-Formylphenoxy)propanoic acid and its derivatives, such as reactivity with various reagents, potential for forming bonds with other molecules, and the ability to undergo specific chemical transformations, are key to their applications in synthesis and material science. Research on carbonyl compound reduction using formic acid highlights the versatility and reactivity of these compounds (Yoshihisa Watanabe et al., 1982).
Aplicaciones Científicas De Investigación
Anti-Inflammatory Activities
- Phenolic Compounds from Eucommia ulmoides Leaves: New phenolic compounds similar to 2-(4-Formylphenoxy)propanoic acid were isolated from Eucommia ulmoides Oliv. leaves. These compounds demonstrated modest inhibitory activities on LPS-induced NO production in macrophage RAW264.7 cells, indicating potential anti-inflammatory effects. This research provides a basis for further investigation into the anti-inflammatory properties of these compounds (Ren et al., 2021).
Renewable Building Block for Materials Science
- Phloretic Acid in Polybenzoxazine Synthesis: Phloretic acid, a naturally occurring phenolic compound related to 2-(4-Formylphenoxy)propanoic acid, was explored as a renewable building block for enhancing the reactivity of molecules in the formation of polybenzoxazine. This offers a sustainable alternative to phenol, providing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules (Trejo-Machin et al., 2017).
Synthesis of Novel Fluorescent Biolabels
- Tagged Highly Fluorescent Schiff-base Aluminium Complex: Starting from a compound similar to 2-(4-Formylphenoxy)propanoic acid, a novel functionalized Schiff-base ligand was synthesized. This led to the creation of a new fluorescent biolabel with a 100 nm Stokes shift, demonstrating its efficacy in attaching to rabbit IgG. This presents potential applications in biolabeling and bioimaging technologies (Briggs et al., 2002).
Metabolism and Environmental Impact Studies
- Bacterial Metabolism of Bisphenol A: A study on the metabolism of Bisphenol A (BPA) by a Gram-negative aerobic bacterium revealed the formation of compounds including 2,2-bis(4-hydroxyphenyl)propanoic acid, a compound similar to 2-(4-Formylphenoxy)propanoic acid. This pathway involved oxidative skeletal rearrangement, indicating the complex metabolic transformations and environmental fate of such compounds (Spivack et al., 1994).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H301, and the precautionary statements include P301 + P310 . It is recommended to avoid contact with skin and eyes, and to provide appropriate exhaust ventilation at places where dust is formed .
Propiedades
IUPAC Name |
2-(4-formylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQBPASRUVCUAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326035 | |
| Record name | 2-(4-formylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Formylphenoxy)propanoic acid | |
CAS RN |
51264-78-9 | |
| Record name | 2-(4-Formylphenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51264-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Formylphenoxy)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051264789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51264-78-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-formylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51264-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














